2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
2-ethyl-5-[[4-(2-hydroxyethyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-2-15-20-19-24(21-15)18(26)17(27-19)16(14-6-4-3-5-7-14)23-10-8-22(9-11-23)12-13-25/h3-7,16,25-26H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZJPIVWKMEDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic molecule that exhibits a variety of biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a triazole moiety, which is known for its diverse biological activities. The presence of the piperazine and phenyl groups enhances its interaction with biological targets.
Anticancer Activity
Research indicates that thiazole derivatives often exhibit significant anticancer properties. For instance, compounds containing the thiazole moiety have demonstrated anti-proliferative effects by selectively inhibiting enzymes involved in cancer cell metabolism. A study highlighted that derivatives with hydroxyl substituents showed improved cytotoxicity against various cancer cell lines when compared to their counterparts lacking such groups .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.0 | Inhibition of IMPDH |
| Compound B | MCF-7 (Breast) | 3.5 | DNA intercalation |
| Compound C | HeLa (Cervical) | 4.0 | Apoptosis induction |
Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. Studies have shown that certain thiazole compounds exhibit activity against both bacterial and fungal strains. The presence of specific substituents can enhance this activity significantly.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 0.5 | Bactericidal |
| Compound E | Candida albicans | 0.25 | Fungicidal |
| Compound F | Escherichia coli | 1.0 | Bacteriostatic |
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival, such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in rapidly dividing cells .
- DNA Interaction : Its structure allows for potential intercalation into DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells .
- Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways contributes to its antimicrobial efficacy.
Case Studies
Several studies have investigated the biological activities of similar thiazole derivatives:
- Study by Wang et al. : This research synthesized novel thiazole-based compounds and evaluated their anticancer effects against various cell lines using MTT assays, demonstrating significant cytotoxicity linked to structural modifications .
- Clinical Trials : Some thiazole derivatives have progressed to clinical trials for their anticancer properties, showing promise in treating specific types of leukemia and solid tumors.
Q & A
Q. What are the standard synthetic protocols for synthesizing 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?
The synthesis typically involves multi-step organic reactions focusing on cyclization and functional group modifications. Key steps include:
- Thiazole-triazole core formation via cyclization of precursors like thiosemicarbazides or thioureas under acidic conditions .
- Piperazine coupling : Introducing the 4-(2-hydroxyethyl)piperazine moiety via nucleophilic substitution or reductive amination .
- Purification : Ethanol or methanol recrystallization to achieve ≥95% purity, monitored by HPLC .
Q. Table 1: Representative Synthetic Methods
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization + coupling | Ethanol reflux, 12h, 80°C | 65 | 95 | |
| Microwave-assisted | DMF, 100°C, 30 min | 78 | 97 | |
| Solvent-free | Neat conditions, 24h, 120°C | 55 | 93 |
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Critical techniques include:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry of the thiazolo-triazole core and piperazine substituents .
- Mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography to resolve stereochemistry and confirm spatial arrangement .
- HPLC for purity assessment (>95% required for pharmacological studies) .
Q. Table 2: Key Characterization Data
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 7.35–7.25 (m, 5H, Ar-H) | |
| HRMS | [M+H]⁺ m/z 446.1921 (calc. 446.1925) | |
| X-ray | Dihedral angle: 85.3° between rings |
Q. What are the primary biological activities reported for this compound, and which assay models are used?
Reported activities include:
- Anticancer : IC₅₀ values of 2–10 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assays .
- Antimicrobial : MIC of 8 µg/mL against S. aureus in broth microdilution assays .
- Neurological modulation : Docking studies suggest binding to dopamine D2 receptors (ΔG = −9.8 kcal/mol) .
Q. How can reaction conditions be systematically optimized to enhance yield and purity during synthesis?
Optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, increasing yields by 15–20% .
- Temperature control : Microwave-assisted synthesis reduces reaction time (30 min vs. 24h) and minimizes side products .
- Catalyst selection : Triethylamine (10 mol%) enhances coupling efficiency in piperazine functionalization .
Q. Table 4: Optimization Parameters
| Parameter | Effect on Yield/Purity | Reference |
|---|---|---|
| Solvent (DMF vs. EtOH) | +20% yield, +2% purity | |
| Microwave (100°C) | 78% yield in 30 min | |
| Catalyst (TEA) | 90% coupling efficiency |
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Contradictions (e.g., varying IC₅₀ values) may arise from differences in:
- Assay conditions : Serum concentration in cell culture (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
- Compound stability : pH-dependent degradation (e.g., t₁/₂ = 6h at pH 7.4 vs. 2h at pH 9) affects efficacy .
- Target specificity : Off-target interactions (e.g., kinase inhibition) require validation via siRNA knockdown or CRISPR .
Q. Methodological Recommendations :
Q. What computational strategies are employed to elucidate the mechanism of action?
Advanced strategies include:
- Molecular docking : Predict binding modes to targets like 14α-demethylase (PDB: 3LD6) with AutoDock Vina .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
- QSAR modeling : Identify critical substituents (e.g., 2-hydroxyethyl group) enhancing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
